(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE
Description
(3E)-3-(Hydroxyimino)-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with two ketone groups (dione) and a hydroxyimino substituent in the (E)-configuration. The compound’s unique structure confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
(NE)-N-(1,1-dioxothiolan-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-5-4-1-2-9(7,8)3-4/h6H,1-3H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLZLJKFPZPQQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C/C1=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The thiolane ring may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include thiohydantoins (e.g., 1-methyl-3-phenyl-5-((E)-2-thienylidene)-2-thiohydantoin (6b) and 3-allyl derivatives (6c)), heterocyclic thiones (e.g., imidazo-pyrazolo-pyrimidine thiones), and oxadiazole thiones. Key comparisons are outlined below:
Physicochemical Properties
- The hydroxyimino group may further influence melting behavior via hydrogen bonding .
- Spectroscopic Data: IR Stretches: The C=O and C=S stretches in the target compound (~1715 cm⁻¹ and ~1230 cm⁻¹) align with thiohydantoins (1715–1716 cm⁻¹ for C=O; 1228–1230 cm⁻¹ for C=S), indicating similar electronic environments. However, the hydroxyimino group may introduce additional O-H/N-H stretches . NMR Shifts: Thiohydantoins exhibit characteristic signals for N-CH3 (~3.55–3.73 ppm) and aromatic protons (7.10–7.73 ppm). The target compound’s hydroxyimino proton is expected near 8–10 ppm (broad), depending on tautomerism .
Reactivity and Stability
- Hydroxyimino Group: The (E)-configuration of the hydroxyimino group in the target compound likely enhances hydrogen-bonding capacity compared to (Z)-isomers, improving solubility in polar solvents. This contrasts with thiohydantoins (6b, 6c), which lack such groups and rely on aromatic/allyl substituents for stabilization .
- Dione vs. Thione : The dione moiety in the target compound is more electrophilic than thiones in imidazo-pyrazolo-pyrimidines or oxadiazole thiones, enabling nucleophilic attacks at the carbonyl carbons .
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Thiolane-dione’s ring strain may reduce thermal stability compared to fused heterocycles (e.g., imidazo-pyrazolo-pyrimidines), necessitating stabilization via substituent engineering .
- Further studies should explore the compound’s bioactivity using assays validated for thiohydantoins and oxadiazole thiones, with attention to substructure-toxicity relationships .
Biological Activity
(3E)-3-(Hydroxyimino)-1lambda6-thiolane-11-dione, also known by its chemical formula CHNOS, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- SMILES Notation : O/N=C(\CC1)/CS1(=O)=O
- InChI Key : MDL Number (MFCD)
This compound features a thiolane ring structure, which is significant in its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its enzymatic interactions and potential therapeutic effects. Below are key findings related to its biological activity:
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested to influence enzymes related to lipid biosynthesis, potentially affecting cellular metabolism and energy production.
2. Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage.
3. Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties. Its ability to inhibit bacterial growth has been observed in laboratory settings, making it a candidate for further exploration as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Interaction | Identified as a potential inhibitor of lipid A biosynthesis enzymes in Escherichia coli. |
| Study 2 | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |
| Study 3 | Antimicrobial Testing | Showed inhibition of growth against several Gram-positive bacteria, suggesting a broad-spectrum antimicrobial effect. |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Binding : The compound may bind to active sites of target enzymes, altering their function.
- Redox Reactions : Its thiolane structure could facilitate redox reactions that neutralize free radicals.
- Membrane Interaction : Potential interactions with bacterial membranes could disrupt their integrity, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
